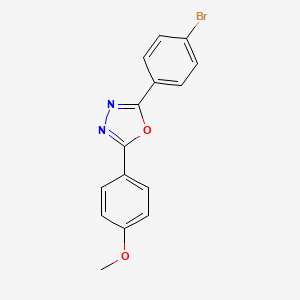
2-(4-Bromophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Nonlinear Optical Applications
The compound 2-(4-Bromophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole and its derivatives have been researched for their nonlinear optical properties. A study reported the synthesis of 1,3,4-oxadiazole derivatives containing 2-fluoro-4-methoxy phenyl, where the open-aperture z-scan experiment was employed to measure the optical nonlinearity of the samples at 532 nm using 5 ns laser pulses. The results indicated that the compound containing Bromine, similar in structure to this compound, behaves as an optical limiter at this wavelength, suggesting potential applications in optoelectronics (Chandrakantha et al., 2011).
Antitumor and Antimicrobial Activities
The derivatives of 1,3,4-oxadiazole have shown promise in antitumor and antimicrobial applications. One study designed and synthesized seven novel pyrazole derivatives containing 1,3,4-oxadiazole from 4-methoxyacetophenone. These compounds were investigated for their in vitro anti-tumor activities and one derivative exhibited significant inhibition activities against Hep G2 cells (Jin, 2014). Another study synthesized a series of 2,5-disubstituted 1,3,4-oxadiazole compounds, screening them for antimicrobial and hemolytic activity. Most compounds were found to be active against selected microbial species (Gul et al., 2017).
Liquid Crystalline Properties
2,5-Asymmetric disubstituted [1,3,4]oxadiazole derivatives, related to this compound, have been studied for their liquid-crystalline properties. A specific study reported that these compounds show liquid-crystalline properties with nematic and smectic C type structures, and a very large range of stability of mesophases. This finding suggests their potential application in the development of novel liquid crystal materials (Cioancă et al., 2011).
Sensor Applications
A fluorescent chemosensor based on the oxadiazole derivative was designed and synthesized for selective detection of zinc (II) ion. The chemosensor showed a pronounced fluorescence enhancement upon the addition of Zn2+ in aqueous solution, without interference from other metal ions. This indicates the potential of oxadiazole derivatives for use in highly selective and sensitive sensor applications (Lin et al., 2017).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(4-bromophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O2/c1-19-13-8-4-11(5-9-13)15-18-17-14(20-15)10-2-6-12(16)7-3-10/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYOYVZZZFJRLJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-bromo-3-methylphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2612539.png)

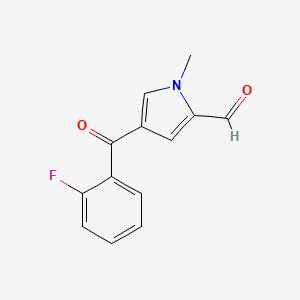
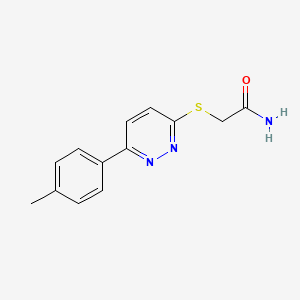
![[(1R,2S,3S,4S,5R,6R,8S,10S,13R,16R,17S,18S)-8-acetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/no-structure.png)

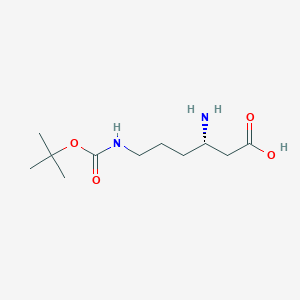
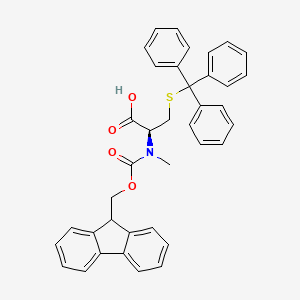
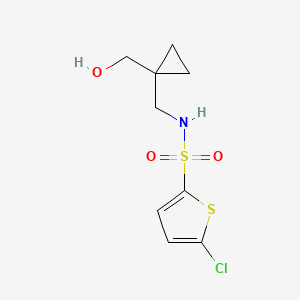
![2-(Dimethylamino)benzo[d]thiazol-6-yl 4-(pyrrolidin-1-ylsulfonyl)benzoate](/img/structure/B2612557.png)
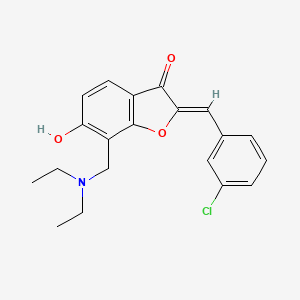
![2-chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2612560.png)
![(2-(3-fluorophenyl)-9-methyl-4-((2-methylbenzyl)thio)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2612562.png)
